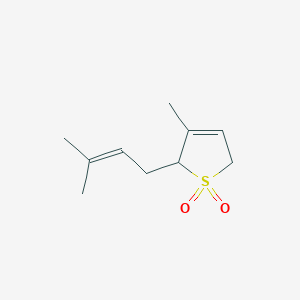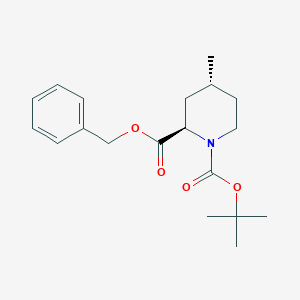
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is a complex organic compound that features a benzyl group, a piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Boc Protecting Group: The Boc group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The piperidine ring can be reduced to form various substituted piperidines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Substituted piperidines.
Substitution: Various functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The benzyl group can participate in π-π interactions, enhancing binding affinity to certain targets. The piperidine ring can act as a scaffold for further functionalization, enabling the compound to interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-boc-piperidine-2-carboxylate
- Benzyl N-boc-4-methyl-piperidine-2-carboxylate
- Benzyl N-boc-4-ethyl-piperidine-2-carboxylate
Uniqueness
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is unique due to the presence of the trans configuration and the specific substitution pattern on the piperidine ring. This configuration can lead to distinct stereochemical properties and reactivity compared to its cis or unsubstituted counterparts.
Eigenschaften
Molekularformel |
C19H27NO4 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m1/s1 |
InChI-Schlüssel |
GMZPZDIZYAVNKA-GDBMZVCRSA-N |
Isomerische SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


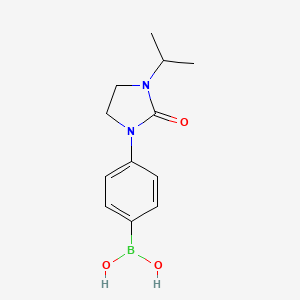
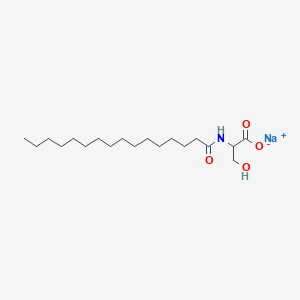
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

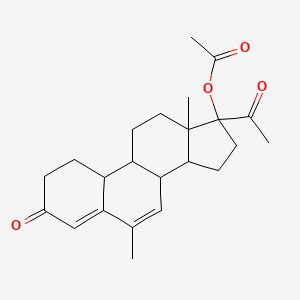

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
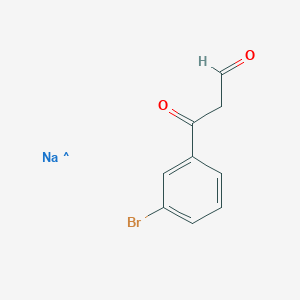
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
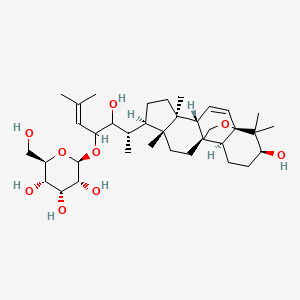

![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
